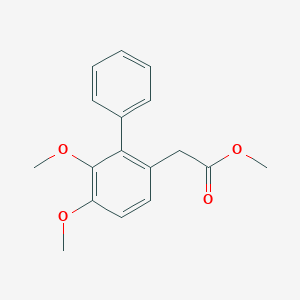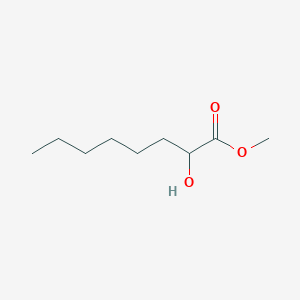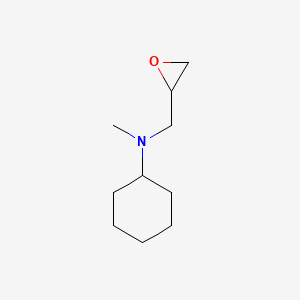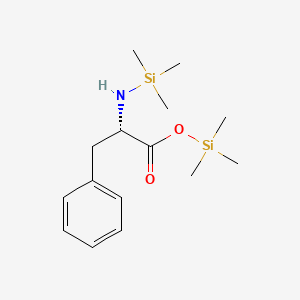
trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate
Descripción general
Descripción
Trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate is a useful research compound. Its molecular formula is C15H27NO2Si2 and its molecular weight is 309.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate, also known as N,O-bis-tms-l-phenylalanine, is a derivative of the essential amino acid phenylalanine . The primary targets of this compound are likely to be the same as those of phenylalanine, which include the synthesis pathways of the neurotransmitters norepinephrine and dopamine .
Mode of Action
It’s known that trimethylsilyl groups are used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry . This suggests that the trimethylsilyl groups in N,O-bis-tms-l-phenylalanine could potentially enhance its interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by N,O-bis-tms-l-phenylalanine are likely to be similar to those affected by phenylalanine. Phenylalanine is a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Therefore, N,O-bis-tms-l-phenylalanine could potentially influence these pathways, affecting the levels of these neurotransmitters in the brain.
Pharmacokinetics
Trimethylsilyl groups are known to increase the volatility of compounds, which could potentially enhance their absorption and distribution
Result of Action
Given its similarity to phenylalanine, it could potentially influence the levels of the neurotransmitters norepinephrine and dopamine in the brain . This could have various effects on mood and cognition, as these neurotransmitters are involved in a wide range of neurological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate can be synthesized through a multi-step process. One common approach involves the reaction of trimethylsilylamine with (S)-3-phenyl-2-(trimethylsilyloxy)propanoic acid. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and an anhydrous solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures, often around -78°C, to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or mCPBA in dichloromethane.
Reduction: LAH in diethyl ether or NaBH4 in methanol.
Substitution: Trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives with ketone or alcohol functional groups.
Reduction: Reduced derivatives with amine or alcohol functional groups.
Substitution: Substituted products with varied functional groups depending on the nucleophile used.
Scientific Research Applications: this compound has extensive applications across multiple scientific disciplines:
Biology: The compound is employed in biological studies to explore enzyme mechanisms and protein-ligand interactions. Its structural features make it useful for probing active sites in enzymes.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, particularly as a precursor for the synthesis of bioactive compounds.
Industry: The compound finds use in the production of specialty chemicals and pharmaceuticals, where its reactivity and stability are leveraged in various manufacturing processes.
Mechanism of Action: The compound's effects are primarily exerted through its interaction with molecular targets. The trimethylsilyl groups enhance the lipophilicity and stability of the compound, facilitating its penetration into biological membranes and interaction with target proteins. The phenyl group can participate in π-π stacking interactions, while the (2S)-3-phenyl-2-(trimethylsilylamino)propanoate moiety can form hydrogen bonds and electrostatic interactions with active sites.
Comparison with Similar Compounds: When compared to other trimethylsilyl-containing compounds, this compound stands out due to its unique combination of structural features.
Comparación Con Compuestos Similares
Trimethylsilyl (S)-alaninate: A simpler analog without the phenyl group.
Trimethylsilyl phenylalanine: Similar but lacks the additional trimethylsilyl group on the amine.
Uniqueness: The presence of both trimethylsilyl groups and a phenyl group in trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and a promising candidate for various scientific applications.
This article provides a detailed overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2Si2/c1-19(2,3)16-14(15(17)18-20(4,5)6)12-13-10-8-7-9-11-13/h7-11,14,16H,12H2,1-6H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNFNBPPSFIIBG-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(CC1=CC=CC=C1)C(=O)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)N[C@@H](CC1=CC=CC=C1)C(=O)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


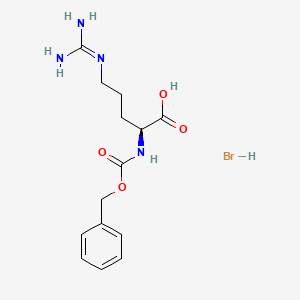
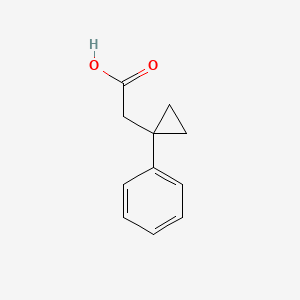
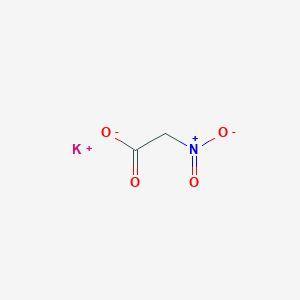
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3152388.png)


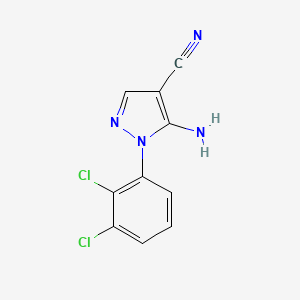
![(3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B3152418.png)
![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B3152424.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)pyrrolidine](/img/structure/B3152436.png)
